molecular formula C10H17N3 B11912374 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11912374
M. Wt: 179.26 g/mol
InChI Key: NXXKTWIPGUYTNZ-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with isopropylamine and a suitable aldehyde or ketone under reflux conditions in ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the resulting biological activities. Its isopropyl group and the tetrahydroimidazo[1,2-a]pyridine core confer distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C10H17N3/c1-7(2)9-6-13-5-3-4-8(11)10(13)12-9/h6-8H,3-5,11H2,1-2H3

InChI Key

NXXKTWIPGUYTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2CCCC(C2=N1)N

Origin of Product

United States

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